methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a benzothiophene core substituted with a chromenyloxy acetamido group and a methyl ester. The 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl moiety likely enhances lipophilicity and binding affinity compared to simpler aromatic substituents. The analysis below focuses on structurally analogous compounds to infer properties and synthetic strategies.
Properties
Molecular Formula |
C23H22ClNO6S |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
methyl 2-[[2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H22ClNO6S/c1-3-12-8-20(27)31-16-10-17(15(24)9-14(12)16)30-11-19(26)25-22-21(23(28)29-2)13-6-4-5-7-18(13)32-22/h8-10H,3-7,11H2,1-2H3,(H,25,26) |
InChI Key |
DYXSEINHTDGHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting with the preparation of the chromen and benzothiophene intermediates. The chromen intermediate can be synthesized through the condensation of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol with acetic anhydride under acidic conditions. The benzothiophene intermediate is prepared by cyclization of a suitable precursor in the presence of a strong acid.
The final step involves the coupling of the chromen and benzothiophene intermediates through an amide bond formation. This can be achieved by reacting the chromen intermediate with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromen and benzothiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the chromen and benzothiophene rings can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chloro group in the chromen ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a common benzothiophene-3-carboxylate scaffold with several analogs, differing primarily in substituents on the acetamido and chromenyl groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Chromenyl vs. Phenoxy Groups: The 6-chloro-4-ethyl-2-oxo chromenyl group in the target compound likely increases molecular weight and lipophilicity (higher logP) compared to phenoxy-substituted analogs (e.g., C₂₂H₂₆ClNO₄S in ). This could enhance membrane permeability but reduce aqueous solubility.
- Ester Groups : The methyl ester in the target compound may confer greater metabolic stability compared to ethyl esters (e.g., 6o ), as methyl esters are less prone to hydrolysis .
Biological Activity
Methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound exhibits significant biological activity, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chromen core : A bicyclic system consisting of a benzene ring fused to a pyrone ring.
- Chlorine and ethyl substituents : These modifications enhance its biological properties.
Chemical Formula
The molecular formula is , indicating the presence of various functional groups that contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, such as those related to bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : The compound potentially intercalates into DNA, disrupting its structure and function.
- Induction of Apoptosis : In cancer cells, it may activate signaling pathways that lead to programmed cell death.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest its potential use as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has shown promising anticancer activity in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Case Study Findings
A study published in Journal of Medicinal Chemistry reported the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest at G2/M phase |
| A549 | 20 | Inhibition of proliferation |
These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of various precursors under specific conditions. The synthetic routes often aim to optimize yield and purity while exploring derivatives that may enhance biological activity.
Future Directions
Ongoing research is focused on:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by the compound.
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Formulation Development : Creating effective delivery systems for therapeutic use.
Q & A
Q. Critical Data :
- Ethyl ester intermediates (e.g., Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) are common precursors, with yields optimized by controlling reaction temperature (70–90°C) and solvent polarity (DMF or THF) .
How can researchers resolve discrepancies in NMR and X-ray crystallography data during structural elucidation?
Advanced Research Question
Contradictions may arise from dynamic conformational changes or crystal packing effects. Methodological approaches include:
- Comparative analysis : Cross-validate NMR chemical shifts (e.g., acetamido proton at δ 8.1–8.3 ppm) with X-ray-derived torsion angles to confirm spatial arrangement .
- DFT calculations : Optimize molecular geometry computationally and compare predicted NMR shifts with experimental data .
- Crystallographic refinement : Use high-resolution datasets (≤0.8 Å) to resolve ambiguities in electron density maps, particularly for the chromene-oxyacetate group .
Example : A crystal structure of a related benzothiophene ester (CCDC 897356) confirmed axial chirality via anisotropic displacement parameters, resolving NMR signal splitting .
What analytical techniques are critical for assessing purity and structural integrity?
Basic Research Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%); mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 533.08 (calculated for C₂₄H₂₅ClN₂O₆S).
- Vibrational spectroscopy : FTIR peaks for carbonyl groups (ester: ~1700 cm⁻¹; chromen-2-one: ~1650 cm⁻¹) .
How can computational modeling predict the compound’s reactivity in biological systems?
Advanced Research Question
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding between the acetamido group and active-site residues .
- MD simulations : Assess stability of the chromene moiety in lipid bilayers (30-ns trajectories, CHARMM36 force field) to evaluate membrane permeability .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 inhibition risks, guiding in vivo experimental design .
What experimental strategies optimize reaction yields during scale-up synthesis?
Basic Research Question
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reducing nitro intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates during amide coupling .
- Workflow design : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to maintain temperature control and reduce side reactions .
How do structural modifications to the chromene moiety impact biological activity?
Advanced Research Question
- SAR studies : Replace the 4-ethyl group with bulkier substituents (e.g., isopropyl) to test steric effects on target binding.
- Electron-withdrawing groups : Introduce fluorine at the 6-position (as in ) to enhance metabolic stability .
- Bioisosteric replacement : Substitute the chromen-2-one with quinolinone to compare pharmacokinetic profiles .
Data Insight : Fluorinated analogs (e.g., Ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate) show 2.5× longer plasma half-life in rodent models .
What methodologies assess the compound’s stability under physiological and environmental conditions?
Advanced Research Question
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C) to identify degradation products via LC-MS .
- Hydrolysis kinetics : Monitor ester group cleavage in PBS (pH 7.4) at 37°C, calculating t₁/₂ using first-order kinetics .
- Ecotoxicity assays : Use OECD Guideline 307 to evaluate soil degradation pathways and metabolite formation .
How can researchers validate the compound’s mechanism of action in complex biological matrices?
Advanced Research Question
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, oxidative stress) .
- Metabolomic integration : Correlate intracellular metabolite levels (via NMR or GC-MS) with phenotypic responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
